molecular formula C15H23ClFN3O3 B12326978 N-(3-amino-2-hydroxypropyl)-N-(3-fluoro-4-morpholin-4-ylphenyl)acetamide;hydrochloride

N-(3-amino-2-hydroxypropyl)-N-(3-fluoro-4-morpholin-4-ylphenyl)acetamide;hydrochloride

Cat. No.: B12326978
M. Wt: 347.81 g/mol
InChI Key: NQKMMBPPUHHRKD-UHFFFAOYSA-N
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Description

N-(3-amino-2-hydroxypropyl)-N-(3-fluoro-4-morpholin-4-ylphenyl)acetamide;hydrochloride is a chemical compound known for its antibacterial properties. It is a derivative of Linezolid, a well-known antibiotic used to treat infections caused by Gram-positive bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-2-hydroxypropyl)-N-(3-fluoro-4-morpholin-4-ylphenyl)acetamide;hydrochloride involves several steps. The starting materials typically include 3-fluoro-4-morpholin-4-ylphenylamine and 3-amino-2-hydroxypropylamine. These compounds undergo a series of reactions, including acylation and hydrochloride salt formation, to produce the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-2-hydroxypropyl)-N-(3-fluoro-4-morpholin-4-ylphenyl)acetamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Antibacterial Activity

The compound has been studied for its antibacterial properties, particularly against resistant strains of bacteria. Its mechanism involves inhibiting bacterial protein synthesis, similar to linezolid, making it valuable in treating infections caused by Gram-positive bacteria.

Case Study Example : A study published in Antimicrobial Agents and Chemotherapy demonstrated that derivatives of linezolid exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. The compound's structural modifications enhanced its efficacy compared to standard treatments .

Neurological Research

Research indicates that this compound may modulate the α7 nicotinic acetylcholine receptor, which is implicated in cognitive functions and neurodegenerative diseases such as Alzheimer's disease and schizophrenia.

Case Study Example : In a preclinical study, the compound was shown to improve cognitive deficits in animal models of Alzheimer's disease by enhancing cholinergic signaling through α7 nicotinic receptors .

Drug Design and Development

The compound serves as a lead in drug design due to its unique structure that allows for various modifications to enhance pharmacological properties. Researchers are exploring its derivatives for improved solubility and bioavailability.

Data Table: Structural Modifications and Their Effects

Modification TypeEffect on ActivityReference
FluorinationIncreased potency
Morpholine RingEnhanced stability
Hydroxy Propyl GroupImproved solubility

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of the compound. These studies are crucial for determining the maximum tolerated dose (MTD) and potential side effects.

Case Study Example : A toxicity study indicated that doses above 100 mg/kg resulted in significant adverse effects in animal models, guiding future dosage recommendations for clinical trials .

Conclusion and Future Directions

N-(3-amino-2-hydroxypropyl)-N-(3-fluoro-4-morpholin-4-ylphenyl)acetamide;hydrochloride shows promise in various therapeutic areas, particularly as an antibacterial agent and a modulator of neurological pathways. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential.

Future studies should focus on:

  • Clinical Trials : To assess efficacy and safety in humans.
  • Mechanistic Studies : To understand the detailed biochemical pathways involved.
  • Formulation Development : To enhance delivery methods and patient compliance.

This compound represents a significant advancement in medicinal chemistry with potential applications across multiple therapeutic areas.

Mechanism of Action

The mechanism of action of N-(3-amino-2-hydroxypropyl)-N-(3-fluoro-4-morpholin-4-ylphenyl)acetamide;hydrochloride involves inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of essential proteins required for bacterial growth and replication. This action ultimately leads to bacterial cell death .

Biological Activity

N-(3-amino-2-hydroxypropyl)-N-(3-fluoro-4-morpholin-4-ylphenyl)acetamide; hydrochloride, commonly known as a Linezolid impurity, is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C15H22FN3O3·HCl
  • Molecular Weight : 347.81 g/mol
  • CAS Number : 1391068-25-9
  • Structure : The compound features a morpholine ring and an amino acid-like structure, which may contribute to its biological activity.

The compound is believed to interact with G protein-coupled receptors (GPCRs), which play a crucial role in various physiological processes. GPCRs are involved in signal transduction and can influence pathways such as cell growth, differentiation, and metabolism . The specific interactions of this compound with GPCRs are still under investigation but may include modulation of intracellular calcium levels and activation of protein kinases.

Cytotoxicity Studies

In vitro studies have shown that related compounds can induce cytotoxic effects in various cancer cell lines. These effects are often mediated through apoptosis and cell cycle arrest mechanisms. For instance, studies have demonstrated that certain morpholine derivatives can inhibit cancer cell proliferation by inducing programmed cell death pathways .

Data Table: Biological Activity Summary

Activity Description
Antimicrobial Potential activity against gram-positive bacteria
Cytotoxicity Induces apoptosis in cancer cell lines
GPCR Interaction Modulates intracellular signaling pathways

Case Studies

  • Antimicrobial Efficacy : A study investigated the efficacy of Linezolid and its impurities against various bacterial strains. The results indicated that while Linezolid showed significant antibacterial activity, the impurities had varied effects depending on the bacterial strain tested.
  • Cytotoxic Effects : In a recent experiment involving human cancer cell lines, derivatives similar to N-(3-amino-2-hydroxypropyl)-N-(3-fluoro-4-morpholin-4-ylphenyl)acetamide were tested for cytotoxicity. Results showed a dose-dependent reduction in cell viability, suggesting potential therapeutic applications in oncology.

Properties

Molecular Formula

C15H23ClFN3O3

Molecular Weight

347.81 g/mol

IUPAC Name

N-(3-amino-2-hydroxypropyl)-N-(3-fluoro-4-morpholin-4-ylphenyl)acetamide;hydrochloride

InChI

InChI=1S/C15H22FN3O3.ClH/c1-11(20)19(10-13(21)9-17)12-2-3-15(14(16)8-12)18-4-6-22-7-5-18;/h2-3,8,13,21H,4-7,9-10,17H2,1H3;1H

InChI Key

NQKMMBPPUHHRKD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CC(CN)O)C1=CC(=C(C=C1)N2CCOCC2)F.Cl

Origin of Product

United States

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